molecular formula C6H8O3 B12833099 (S)-5-Ethoxyfuran-2(5H)-one

(S)-5-Ethoxyfuran-2(5H)-one

Cat. No.: B12833099
M. Wt: 128.13 g/mol
InChI Key: NOZLVOMKFMVAKH-LURJTMIESA-N
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Description

(S)-5-Ethoxyfuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with an ethoxy group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Ethoxyfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-ethoxy-2,4-pentadienoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid at elevated temperatures to facilitate the formation of the furanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Ethoxyfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone structure.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.

Scientific Research Applications

(S)-5-Ethoxyfuran-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (S)-5-Ethoxyfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxyfuran-2(5H)-one
  • 5-Propoxyfuran-2(5H)-one
  • 5-Butoxyfuran-2(5H)-one

Uniqueness

(S)-5-Ethoxyfuran-2(5H)-one is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(2S)-2-ethoxy-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-2-8-6-4-3-5(7)9-6/h3-4,6H,2H2,1H3/t6-/m0/s1

InChI Key

NOZLVOMKFMVAKH-LURJTMIESA-N

Isomeric SMILES

CCO[C@@H]1C=CC(=O)O1

Canonical SMILES

CCOC1C=CC(=O)O1

Origin of Product

United States

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